7-Nitrocinnolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrocinnolin-4-amine is an organic compound that belongs to the class of cinnolines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a nitro group at the seventh position and an amino group at the fourth position on the cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by reduction processes. One common method includes the nitration of cinnoline using nitric acid and sulfuric acid to introduce the nitro group at the desired position. This is followed by the reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride in acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalytic hydrogenation over platinum or palladium catalysts is also employed for the reduction step in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitrocinnolin-4-amine undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in acidic conditions, catalytic hydrogenation with platinum or palladium catalysts.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 7-Aminocinnolin-4-amine.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Oxidation: Oxidized cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Nitrocinnolin-4-amine has found applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 7-Nitrocinnolin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways. Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
7-Chlorocinnolin-4-amine: Similar structure but with a chlorine atom instead of a nitro group.
7-Methylcinnolin-4-amine: Similar structure but with a methyl group instead of a nitro group.
7-Bromocinnolin-4-amine: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness: 7-Nitrocinnolin-4-amine is unique due to the presence of both a nitro group and an amino group on the cinnoline ring. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C8H6N4O2 |
---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
7-nitrocinnolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-7-4-10-11-8-3-5(12(13)14)1-2-6(7)8/h1-4H,(H2,9,11) |
InChI-Schlüssel |
XNLPFUFOIWNMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.